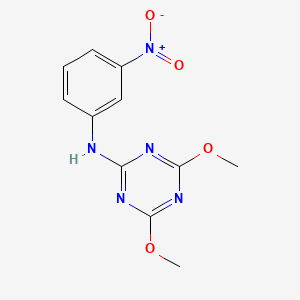![molecular formula C19H20ClNO B5803662 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as PCCB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PCCB belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mécanisme D'action
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of the D3 receptor. The D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide may reduce the reinforcing effects of drugs of abuse such as cocaine and prevent relapse in individuals with addiction.
Biochemical and Physiological Effects:
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to reduce the locomotor activity of rats and mice, which is indicative of its sedative properties. It has also been shown to reduce the self-administration of cocaine in rats and monkeys, suggesting its potential use in the treatment of cocaine addiction. 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide is its selectivity for the dopamine D3 receptor, which reduces the likelihood of off-target effects. However, its sedative properties may limit its use in certain experiments, and its potential for abuse may require careful handling and storage.
Orientations Futures
For research on 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide include investigating its potential use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Further studies are also needed to determine the optimal dosage and administration route for 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide, as well as its long-term safety and efficacy. Additionally, the development of more selective and potent D3 receptor antagonists may lead to the discovery of new therapeutic agents for addiction and other disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylcyclopentylmethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.
Propriétés
IUPAC Name |
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-17-11-5-4-10-16(17)18(22)21-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZJPATXQWTERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)


![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)